molecular formula C36H34FN5O4 B2408428 N-(1-benzylpiperidin-4-yl)-4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1251599-48-0

N-(1-benzylpiperidin-4-yl)-4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2408428
CAS No.: 1251599-48-0
M. Wt: 619.697
InChI Key: IDEPOKJELRJJBN-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C36H34FN5O4 and its molecular weight is 619.697. The purity is usually 95%.
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Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-[[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34FN5O4/c37-30-11-5-6-12-31(30)39-33(43)24-41-32-13-7-4-10-29(32)35(45)42(36(41)46)23-26-14-16-27(17-15-26)34(44)38-28-18-20-40(21-19-28)22-25-8-2-1-3-9-25/h1-17,28H,18-24H2,(H,38,44)(H,39,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEPOKJELRJJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5F)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex chemical compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its interaction with various receptors, potential therapeutic applications, and relevant research findings.

Key Functional Groups:

  • Benzylpiperidine : Known for its affinity towards sigma receptors.
  • Quinazoline : Associated with various biological activities including anti-cancer properties.

Sigma Receptor Affinity

Research has shown that compounds containing the benzylpiperidine structure exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2. For instance, derivatives of N-(1-benzylpiperidin-4-yl) have been synthesized and evaluated for their binding affinities:

CompoundSigma1 Ki (nM)Sigma2 Ki (nM)
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240
N-(1-benzylpiperidin-4-yl)arylacetamidesHigher affinity for sigma1 than sigma2

The above data indicates that modifications to the piperidine structure can enhance selectivity towards sigma receptors, potentially influencing therapeutic outcomes in neuropsychiatric disorders .

Anticancer Activity

The quinazoline moiety is of particular interest due to its reported anticancer properties. Studies have indicated that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies have shown that these compounds inhibit proliferation in breast cancer and leukemia cell lines.

Case Studies

Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related benzylpiperidine compound in models of neurodegeneration. Results indicated a significant reduction in neuronal apoptosis, suggesting potential use in treating conditions like Alzheimer's disease .

Case Study 2: Antidepressant Activity
Another research effort focused on the antidepressant-like effects of benzylpiperidine derivatives in animal models. The findings suggested that these compounds may modulate serotonin and dopamine pathways, offering insights into their therapeutic potential for mood disorders .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding modes of this compound at sigma receptors. These studies reveal:

  • Binding Affinity : High binding affinity to sigma1 receptors compared to sigma2.

Binding Interactions

The docking results suggest critical interactions between the compound and amino acid residues within the receptor's binding pocket, enhancing our understanding of its mechanism of action.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer activities. For instance, compounds with similar structures have shown potent inhibition against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating significant antiproliferative effects. In studies involving substituted benzamides linked to benzimidazole, compounds were evaluated for their anticancer potential, revealing that certain substitutions could enhance efficacy against cancer cells more effectively than standard treatments like 5-Fluorouracil (5-FU) .

Antimicrobial Effects

The compound's structural analogs have demonstrated antimicrobial properties against various bacterial strains. In particular, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) that are competitive with established antibiotics. For example, derivatives showed significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains . The presence of specific functional groups in the structure appears to enhance these antimicrobial effects.

Synthesis and Derivatives

The synthesis of N-(1-benzylpiperidin-4-yl)-4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions that include the formation of the piperidine ring followed by the introduction of the quinazoline moiety. The synthetic pathways often utilize various reagents to achieve the desired substitutions and modifications to enhance biological activity .

Table: Summary of Biological Activities

Activity TypeTested CompoundsIC50/MIC ValuesReference
AnticancerN9, N18IC50 = 5.85 µM (N9), 4.53 µM (N18)
AntimicrobialN1-N26MIC = 1.27 - 3.11 µM against various strains

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit cancer cell proliferation suggests potential use in oncology.
  • Antimicrobial Therapy : The compound's effectiveness against resistant bacterial strains indicates it could be developed into new antimicrobial agents.
  • Neurological Disorders : Due to the piperidine structure, there may be implications for neuropharmacological applications, particularly in modulating neurotransmitter systems.

Case Studies and Future Research Directions

Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its anticancer and antimicrobial effects.
  • Structural Modifications : To optimize potency and selectivity for targeted therapies.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis of sensitive intermediates .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates with >90% purity .

Advanced: How can researchers optimize reaction conditions to minimize side products?

Answer:
Side products often arise from incomplete coupling or unintended cyclization. Strategies include:

  • Temperature control : Lower temperatures (0–5°C) reduce unwanted dimerization during amide coupling .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-related side reactions .

Case Study : In , demethylation using BBr₃ in DCM achieved >90% product yield by maintaining an inert atmosphere and strict temperature control .

Basic: What spectroscopic techniques are essential for confirming structure and purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry (e.g., δ 7.90 ppm for quinazolinone protons in ) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 590.3832 [M+H]⁺ in ) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Data Cross-Validation : Discrepancies between NMR and MS require repeating experiments under standardized conditions (e.g., deuterated solvents for NMR) .

Advanced: How should conflicting data from characterization methods be resolved?

Answer:

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in functional group assignments .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace signal origins in complex spectra .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

Example : In , HRMS and ¹³C NMR data were cross-checked to confirm the absence of demethylation byproducts .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to acute toxicity (OSHA HCS Category 4) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion .

Advanced: What strategies are effective in analyzing biological target interactions (e.g., HDAC8)?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses (e.g., docked the compound into HDAC8’s active site) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
  • Enzyme Assays : Quantify inhibition via fluorogenic substrates (e.g., acetylated lysine derivatives for HDAC activity) .

Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with IC₅₀ values from enzymatic assays .

Basic: What functional groups influence the compound’s reactivity?

Answer:

  • Benzamide core : Participates in hydrogen bonding with biological targets .
  • Quinazolinone ring : Prone to oxidation; store under argon to prevent degradation .
  • 2-Fluorophenyl group : Enhances lipophilicity and metabolic stability .

Reactivity Insights : The piperidine moiety undergoes protonation at physiological pH, affecting solubility .

Advanced: How to design pharmacokinetic (PK) studies for this compound?

Answer:

  • In Vitro Models :
    • Microsomal stability : Incubate with liver microsomes to assess metabolic half-life .
    • Caco-2 permeability : Predict intestinal absorption using monolayer assays .
  • In Vivo Models :
    • Rodent PK : Administer IV/PO doses (e.g., 10 mg/kg) and measure plasma concentrations via LC-MS/MS .

Data Interpretation : Calculate AUC, Cmax, and bioavailability (>30% suggests oral efficacy) .

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